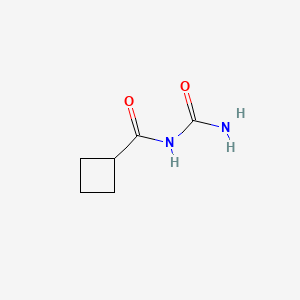

Cyclobutanecarbonylurea

Description

Cyclobutanecarbonylurea is a urea derivative synthesized from cyclobutanecarboxylic acid, a strained four-membered cyclic compound. Its structure comprises a cyclobutane ring linked to a carbonyl group and a urea moiety (-NHCONH₂). This compound has been studied extensively for its neuropharmacological properties, particularly as a central nervous system (CNS) depressant, barbiturate potentiator, myorelaxant, and anticonvulsant agent . Unlike some derivatives, it lacks significant analgesic activity, highlighting its selective pharmacological profile .

Properties

CAS No. |

69798-32-9 |

|---|---|

Molecular Formula |

C6H10N2O2 |

Molecular Weight |

142.16 g/mol |

IUPAC Name |

N-carbamoylcyclobutanecarboxamide |

InChI |

InChI=1S/C6H10N2O2/c7-6(10)8-5(9)4-2-1-3-4/h4H,1-3H2,(H3,7,8,9,10) |

InChI Key |

WPKDFOGLGDNQCK-UHFFFAOYSA-N |

SMILES |

C1CC(C1)C(=O)NC(=O)N |

Canonical SMILES |

C1CC(C1)C(=O)NC(=O)N |

Other CAS No. |

69798-32-9 |

Synonyms |

CBCBU cyclobutanecarbonylurea |

Origin of Product |

United States |

Comparison with Similar Compounds

Pharmacological Activity Profiles

The following table summarizes the activity profiles of this compound and its derivatives based on experimental findings:

| Compound Name | CNS Depressant Activity | Barbiturate Potentiation | Myorelaxant Activity | Anticonvulsant (Pentylenetetrazole-Induced) | Oxotremorine Antagonism |

|---|---|---|---|---|---|

| This compound | Moderate | Most Active | Most Active | Low | Slight |

| 1-Cyclobutanecarbonyl-3-ethylthiourea | Most Active | Low | Moderate | Low | None |

| 1-Cyclobutanecarbonyl-3-n-butylurea | Low | Moderate | Most Active | Most Active | Slight |

| 1-Cyclobutanecarbonyl-3-(2,4-xylyl)urea | Low | Moderate | Most Active | Low | Slight |

| 1-Cyclobutanecarbonyl-3-(1-adamantyl)urea | Low | Low | Moderate | Most Active | Slight |

Key Findings :

- Barbiturate Potentiation : this compound exhibits the strongest activity, likely due to its balanced solubility profile (discussed below) .

- CNS Depression : The ethylthiourea derivative outperforms others, suggesting that sulfur-containing substituents enhance CNS penetration .

- Anticonvulsant Activity : The n-butyl and adamantyl derivatives show superior efficacy against pentylenetetrazole-induced seizures, indicating bulky hydrophobic groups improve target engagement in convulsion pathways .

- Myorelaxation : this compound, n-butylurea, and xylylurea share high activity, implying that small to medium hydrophobic substituents optimize muscle-relaxing effects .

Physicochemical Determinants

Water and lipid solubility critically influence the activity of these compounds:

- This compound : Moderate lipid solubility enhances blood-brain barrier penetration, contributing to its barbiturate-enhancing and myorelaxant effects. However, its relatively low water solubility may limit bioavailability .

- Ethylthiourea Derivative : Increased lipid solubility (due to the ethylthio group) correlates with heightened CNS depressant activity, though reduced water solubility may restrict peripheral applications .

- Adamantyl and Xylyl Derivatives : High hydrophobicity improves anticonvulsant and myorelaxant potency but may reduce systemic distribution .

Structural-Activity Relationships (SAR)

- Urea Substituents : Bulky groups (e.g., adamantyl) enhance anticonvulsant activity but reduce CNS depressant effects. Smaller substituents (e.g., n-butyl) balance solubility and target affinity .

- Cyclobutane Ring : The strained four-membered ring likely contributes to conformational rigidity, influencing receptor binding kinetics across derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.